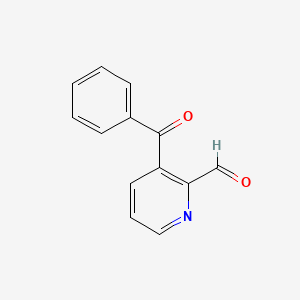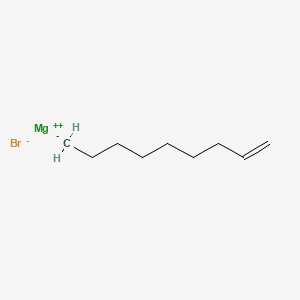
Magnesium, bromo-8-nonenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo-8-nonenyl- is an organometallic compound that features a magnesium atom bonded to a bromo-8-nonenyl group. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium, bromo-8-nonenyl- typically involves the reaction of magnesium metal with bromo-8-nonenyl bromide in an anhydrous ether solventThe reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods
Industrial production of magnesium, bromo-8-nonenyl- follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo-8-nonenyl- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. For example, the reaction with formaldehyde yields a primary alcohol, while reactions with ketones yield tertiary alcohols .
Scientific Research Applications
Magnesium, bromo-8-nonenyl- has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of magnesium, bromo-8-nonenyl- involves the formation of a highly reactive nucleophilic species. This nucleophile attacks electrophilic centers in other molecules, leading to the formation of new chemical bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo-8-octenyl-
- Magnesium, bromo-8-decenyl-
- Magnesium, bromo-8-undecenyl-
Uniqueness
Magnesium, bromo-8-nonenyl- is unique due to its specific chain length and the position of the bromine atom, which influences its reactivity and the types of products it can form. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
142524-63-8 |
|---|---|
Molecular Formula |
C9H17BrMg |
Molecular Weight |
229.44 g/mol |
IUPAC Name |
magnesium;non-1-ene;bromide |
InChI |
InChI=1S/C9H17.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h3H,1-2,4-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
IWXZEYJLGPFOOR-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCCC=C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


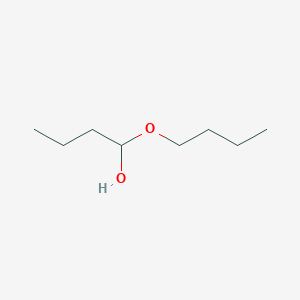
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
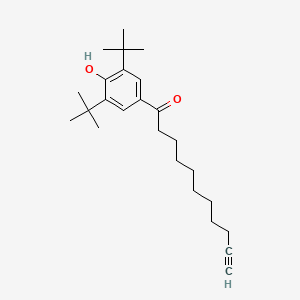
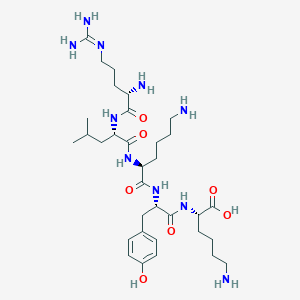
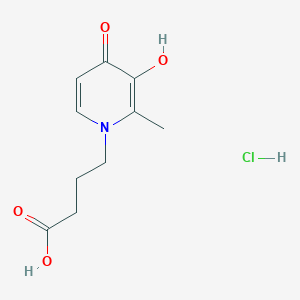

![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
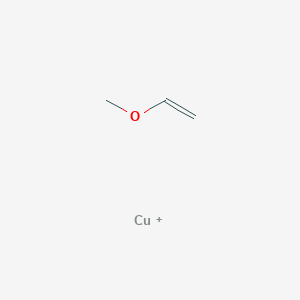
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
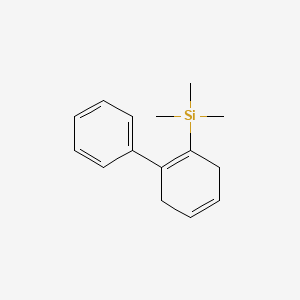

![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
